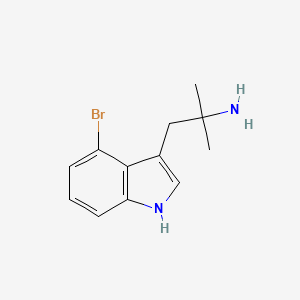
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" is a brominated indole derivative with potential interest in chemical research due to its structural features that may allow for various chemical transformations. Indole derivatives are known for their presence in natural products and pharmaceuticals, making them valuable targets for synthesis and modification.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. One approach involves electrophilic substitution reactions, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives, which were prepared by electrophilic substitution at the 1st position of a related brominated indole compound . The starting material for these derivatives was synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions, indicating a potential pathway for the synthesis of "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives can be complex, and their characterization often requires advanced spectroscopic techniques. For instance, the synthesized compounds in one study were characterized by IR, 1H NMR, and mass spectroscopy . These techniques can provide detailed information about the molecular structure, including the substitution pattern and the nature of the functional groups present in the molecule.
Chemical Reactions Analysis
Brominated indoles can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, ortho-Bromo(propa-1,2-dien-1-yl)arenes, which share some structural similarities with brominated indoles, have been shown to undergo domino reactions under Pd catalysis to form enamines and indoles . Such reactivity could be explored for "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" to generate new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" would likely be influenced by the bromine atom and the indole core. Bromine's presence could affect the compound's boiling point, density, and reactivity. The indole moiety is known for its aromaticity and ability to engage in π-π interactions, which could influence the compound's solubility and stability. While the specific properties of "1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine" are not detailed in the provided papers, general trends in brominated indoles can be inferred from related compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Amine-induced Rearrangements : The compound has been involved in reactions leading to various chemical transformations. For instance, 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, β-substituted tryptamines, indole-3-acetic acids, and β-aminoketones, indicating its versatility in chemical synthesis (Sanchez & Parcell, 1990).
Domino Reactions : Ortho-Bromo(propa-1,2-dien-1-yl)arenes, related to this compound, have shown novel reactivity under Pd catalysis with secondary amines, forming enamines and indoles, showcasing potential for complex molecular synthesis (Masters, Wallesch, & Bräse, 2011).
Photochemical Reactions : N-(2-Halogenoalkanoyl) derivatives, related to the compound, undergo photochemical reactions leading to various organic products, demonstrating its potential in photochemistry (Nishio, Asai, & Miyazaki, 2000).
Catalysis in Amination Reactions : The compound has been involved in copper-catalyzed amination of aryl halides by aqueous ammonia, indicating its utility in catalysis (Wang, Cai, & Ding, 2009).
Biological Activities and Applications
Dual Inhibitor Activity : Derivatives of this compound have been studied for their potential as cholinesterase and monoamine oxidase dual inhibitors, highlighting potential therapeutic applications (Bautista-Aguilera et al., 2014).
Antibacterial and Antifungal Evaluation : Isatin derivatives, closely related to this compound, have been synthesized and tested for antibacterial, antifungal, and anti-HIV activity, suggesting its potential in pharmaceutical research (Pandeya, Sriram, Nath, & De Clercq, 1999).
Neurological Receptor Binding : N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, structurally similar to this compound, have shown high affinity for the human neuropeptide Y Y5 receptor, indicating its significance in neuroscientific research (Mcnally et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXQCWBGVNKRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



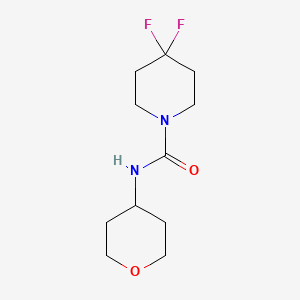
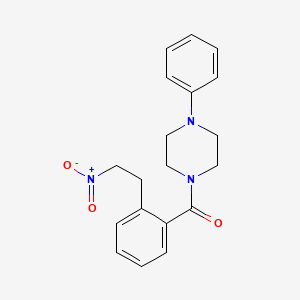
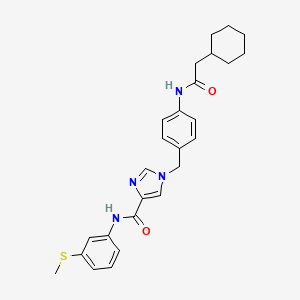
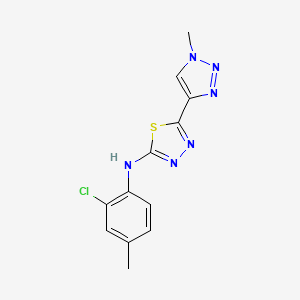
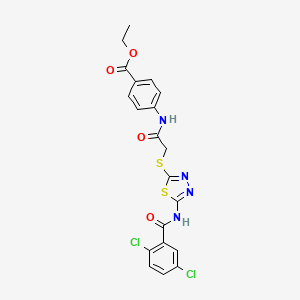
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
methanone](/img/structure/B3013112.png)
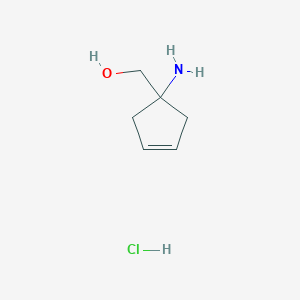
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)